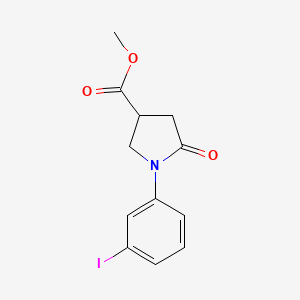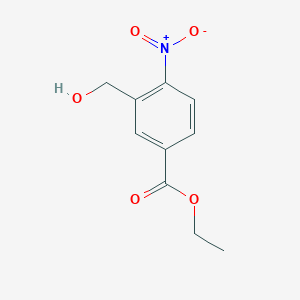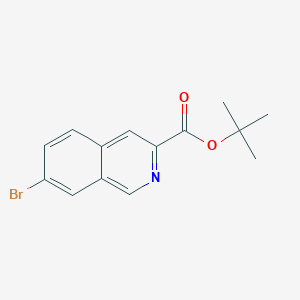
tert-Butyl 7-bromoisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-bromoisoquinoline-3-carboxylate: is a synthetic derivative of the isoquinoline family. It is a versatile compound widely used in various scientific applications, including organic synthesis, pharmaceuticals, and biotechnology. This compound is known for its unique reactivity and stability, making it a valuable asset in research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by tert-butyl esterification. One common method includes the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination. This process ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and esterification reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 7-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different isoquinoline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxides.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Substitution: Formation of various substituted isoquinoline derivatives.
Reduction: Production of reduced isoquinoline compounds.
Oxidation: Generation of isoquinoline N-oxides.
Aplicaciones Científicas De Investigación
tert-Butyl 7-bromoisoquinoline-3-carboxylate is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents.
Biotechnology: It plays a role in the synthesis of bioactive molecules and bioconjugates.
Material Science: The compound is employed in the creation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-bromoisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and isoquinoline core allow it to participate in diverse chemical reactions, leading to the formation of bioactive molecules. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development.
Comparación Con Compuestos Similares
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 7-bromoisoquinoline-3-carboxylate stands out due to its specific bromine substitution on the isoquinoline ring, which imparts unique reactivity and stability. This makes it particularly useful in selective chemical transformations and the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C14H14BrNO2 |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
tert-butyl 7-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3 |
Clave InChI |
GVVWBTMTBVQTOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


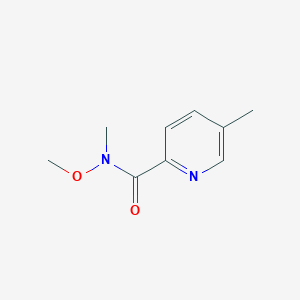

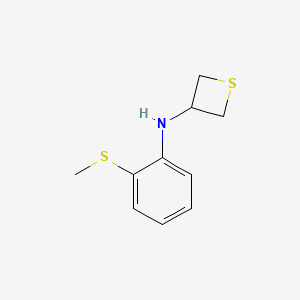
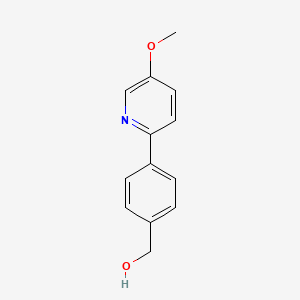


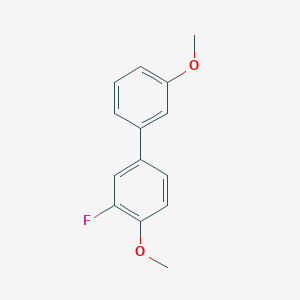
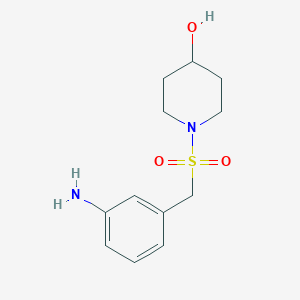
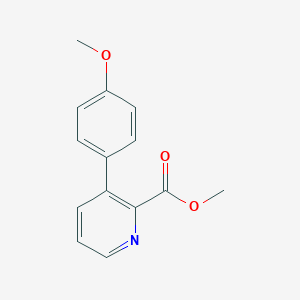


![trans-1-[(Benzyloxy)carbonyl]-4-(4-chlorophenyl)pyrrolidine-3-carboxylicacid](/img/structure/B13000820.png)
